![molecular formula C13H15N3O2 B3144334 ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate CAS No. 54996-75-7](/img/structure/B3144334.png)
ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate
Overview
Description
Ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate, also known as KIRA6, is a small molecule inhibitor that has been used in various scientific research applications. This compound has been found to have a potent inhibitory effect on the NF-κB signaling pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival.
Mechanism of Action
Ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate inhibits the NF-κB signaling pathway by binding to the NEMO binding domain (NBD) of IKKβ, which is a key component of the pathway. This binding prevents the activation of IKKβ, which in turn prevents the phosphorylation and degradation of IκBα. As a result, the nuclear translocation of NF-κB is inhibited, leading to the downregulation of NF-κB target genes.
Biochemical and Physiological Effects
ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate has been found to have a potent inhibitory effect on the NF-κB signaling pathway in various cell types, including cancer cells and immune cells. This inhibition leads to the downregulation of various pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate has also been found to induce apoptosis in cancer cells and inhibit their proliferation, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate is its potency and selectivity for the NF-κB signaling pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one limitation of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, the use of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate in vivo may be limited by its poor pharmacokinetic properties.
Future Directions
There are several future directions for the use of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate in scientific research. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the role of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate in the regulation of other cellular processes, such as autophagy and cell cycle progression. Additionally, the use of ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate in combination with other drugs may enhance its therapeutic potential in the treatment of cancer and other diseases.
Conclusion
In conclusion, ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate is a small molecule inhibitor that has been found to have a potent inhibitory effect on the NF-κB signaling pathway. This compound has been used in various scientific research applications, particularly in the field of cancer research. ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate inhibits the NF-κB signaling pathway by binding to the NBD of IKKβ, which prevents the activation of IKKβ and the nuclear translocation of NF-κB. ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Scientific Research Applications
Ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate has been used in various scientific research applications, particularly in the field of cancer research. The NF-κB signaling pathway is known to be involved in the development and progression of various types of cancer, and ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate has been found to have a potent inhibitory effect on this pathway. Studies have shown that ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate can induce apoptosis in cancer cells and inhibit their proliferation, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)6-9(2)15-11-5-4-10-8-14-16-12(10)7-11/h4-8,15H,3H2,1-2H3,(H,14,16)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMWVOLTSHQXNK-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC2=C(C=C1)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-3-(1H-indazol-6-ylamino)but-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.